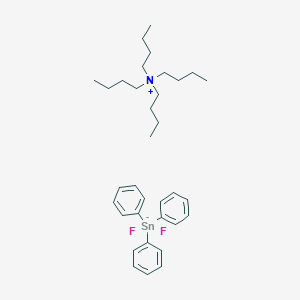

Tetrabutylammonium difluorotriphenylstannate

Description

Tetrabutylammonium difluorotriphenylstannate ([Bu₄N][Ph₃SnF₂]) is an organotin compound comprising a tetrabutylammonium cation and a difluorotriphenylstannate anion. It is a white, crystalline solid with the molecular formula C₃₄H₅₁F₂NSn and a molecular weight of 630.48 g/mol . This compound is notable for its hypercoordination geometry, where the tin center adopts a trigonal bipyramidal structure, enhancing its thermal stability (up to ~100°C) and solubility in organic solvents like THF or dichloromethane .

Propriétés

IUPAC Name |

difluoro(triphenyl)stannanuide;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.3C6H5.2FH.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2-4-6-5-3-1;;;/h5-16H2,1-4H3;3*1-5H;2*1H;/q+1;;;;;;+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMXVCNGZGLSRS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51F2NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369785 | |

| Record name | Tetrabutylammonium difluorotriphenylstannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139353-88-1 | |

| Record name | Tetrabutylammonium difluorotriphenylstannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrabutylammonium difluorotriphenylstannate can be synthesized through the reaction of triphenyltin chloride with tetrabutylammonium fluoride in an organic solvent. The reaction typically requires an inert atmosphere and is carried out at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Tetrabutylammonium difluorotriphenylstannate undergoes several types of chemical reactions, including:

Nucleophilic substitution: It acts as a nucleophilic fluorinating agent in substitution reactions.

Cross-coupling reactions: It participates in cross-coupling reactions with vinyl and aryl triflates.

Common Reagents and Conditions

Potassium tert-butoxide: Used in reactions to form disilylated fluorosilylenoid, which subsequently self-condenses to form fluorodisilanyl anion.

Vinyl and aryl triflates: Used in cross-coupling reactions.

Major Products

Fluorodisilanyl anion: Formed from the reaction with potassium tert-butoxide.

Various fluorinated organic compounds: Resulting from nucleophilic substitution and cross-coupling reactions.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C34H51F2NSn

- CAS Number : 139353-88-1

- Appearance : White crystalline solid

- Solubility : Soluble in most organic solvents

- Purity : Typically >97% .

The compound consists of a tetrabutylammonium cation paired with a difluorotriphenylstannate anion, where the central tin atom is bonded to three phenyl groups and two fluorine atoms. This configuration imparts specific reactivity that is exploited in various chemical processes.

Nucleophilic Fluorination

TBAT is primarily recognized for its role as a nucleophilic fluorinating agent , which allows for the introduction of fluorine into organic molecules. This property is particularly valuable in the synthesis of fluorinated compounds that are often used in pharmaceuticals and agrochemicals. The mechanism typically involves the replacement of other functional groups with fluorine, enhancing the biological activity and stability of the resultant compounds .

Cross-Coupling Reactions

In cross-coupling reactions, TBAT serves as a fluoride source that facilitates the formation of carbon-fluorine bonds. This application is crucial for constructing complex organic molecules where precise carbon connectivity is required .

Phase-Transfer Catalysis

TBAT acts as a cocatalyst in phase-transfer fluorination reactions, where it improves the efficiency of transferring fluorine from inorganic sources to organic substrates in biphasic systems. This capability enhances the overall yield and selectivity of the reactions .

Case Study 1: Synthesis of Fluorinated Bile Acid Analogues

Research has demonstrated TBAT's effectiveness in synthesizing fluorinated bile acid derivatives, which are important for enhancing binding potency to specific receptors. The introduction of fluorine significantly impacts lipophilicity and binding affinity, showcasing TBAT's role in drug design .

Case Study 2: Carbon-Fluorine Bond Formation

A study highlighted TBAT's application in forming enantiopure α-difluoromethyl amines through its participation in nucleophilic substitution reactions. The results indicated improved yields and selectivity compared to traditional methods, emphasizing TBAT's utility as a reliable reagent for complex organic syntheses .

Mécanisme D'action

Tetrabutylammonium difluorotriphenylstannate exerts its effects primarily through its role as a nucleophilic fluorinating agent. The compound’s mechanism involves the transfer of fluorine atoms to electrophilic centers in target molecules. This process is facilitated by the presence of the tetrabutylammonium cation, which stabilizes the difluorotriphenylstannate anion and enhances its nucleophilicity .

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

- Hypercoordination Advantage : The trigonal bipyramidal geometry of [Bu₄N][Ph₃SnF₂] stabilizes the fluoride ion, enabling reactions under milder conditions than TBAF .

- Limitations : Lower yields in alkylation reactions compared to TASF(Me) highlight its substrate-dependent efficiency .

- Environmental Impact : [Bu₄N][Ph₃SnF₂] is less eco-friendly than carboxylic anion-based hydrates (e.g., TBPOx) due to tin persistence .

Activité Biologique

Tetrabutylammonium difluorotriphenylstannate (TBAT) is a compound that has garnered interest in the field of organic chemistry, particularly for its applications in electrophilic trifluoromethylation reactions. This article explores the biological activity of TBAT, its mechanisms, and its implications in medicinal chemistry, along with relevant data tables and case studies.

TBAT is known for its role as a stable electrophilic reagent, particularly in the context of trifluoromethylation. The compound features a tetrabutylammonium cation paired with a difluorotriphenylstannate anion. The presence of fluorine atoms significantly influences the reactivity and biological interactions of the compound.

Mechanism of Electrophilic Trifluoromethylation

The mechanism by which TBAT facilitates trifluoromethylation involves the generation of CF₃ radicals or cations that can react with various nucleophiles, including alcohols and amines. This capability allows for the introduction of trifluoromethyl groups into organic molecules, enhancing their pharmacological properties.

Biological Activity

The biological activity of TBAT can be categorized into several key areas:

- Antimicrobial Properties : Research indicates that compounds modified with trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, TBAT has been used in the synthesis of fluorinated derivatives of bile acids which have shown improved binding affinities to nuclear receptors like FXR and TGR5, suggesting potential applications in metabolic disorders .

- Drug Design and Development : The incorporation of fluorine in drug candidates often improves their lipophilicity and metabolic stability. TBAT's ability to introduce trifluoromethyl groups makes it a valuable tool in medicinal chemistry for optimizing drug properties .

- Enzyme Inhibition : Studies have suggested that fluorinated compounds can serve as enzyme inhibitors. For example, TBAT has been implicated in the synthesis of β-methyleneamino acids, which are known to inhibit specific enzymes involved in metabolic pathways .

Case Study 1: Synthesis of Fluorinated Bile Acids

In a study focusing on fluorinated bile acids, TBAT was utilized to synthesize various derivatives that demonstrated increased potency as FXR ligands. The introduction of trifluoromethyl groups significantly altered the lipophilicity and bioavailability of these compounds, leading to enhanced therapeutic effects against metabolic diseases .

Case Study 2: Trifluoromethylation Reactions

A series of reactions were conducted using TBAT to evaluate its efficiency as a trifluoromethylating agent. The results indicated high yields when reacting with silyl enol ethers, showcasing its effectiveness in generating α-trifluoromethyl ketones:

| Substrate | Conditions | Yield (%) |

|---|---|---|

| Silyl enol ether 1 | Toluene, 60°C | 85 |

| Silyl enol ether 2 | DMF, 100°C | 78 |

| Alcohols | Low Temp | 90 |

These findings highlight TBAT's versatility and efficiency in organic synthesis .

Q & A

Q. What are the recommended methods for synthesizing tetrabutylammonium difluorotriphenylstannate with high purity?

- Methodological Answer : Synthesis typically involves ion-exchange reactions between tetrabutylammonium salts (e.g., chloride or hydroxide) and fluorinated stannate precursors. For example, reacting tetrabutylammonium hydroxide with difluorotriphenylstannic acid in anhydrous solvents like dichloromethane under nitrogen atmosphere ensures minimal hydrolysis. Purification via recrystallization from ethanol/water mixtures or column chromatography with silica gel can achieve >95% purity. Monitoring reaction progress with NMR helps track fluorinated intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm structural integrity and ligand coordination. NMR is critical for identifying tin-centered environments .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and steric effects of the tetrabutylammonium counterion .

- Elemental Analysis : Combustion analysis (C, H, N) and ion chromatography (F, Sn) validate stoichiometry .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods to avoid inhaling volatile byproducts .

- Spill Management : Neutralize spills with calcium carbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound influence reaction mechanisms in cross-coupling catalysis?

- Methodological Answer : Investigate its role as a fluoride source or Lewis acid using kinetic isotope effects (KIEs) and isotopic labeling (e.g., -HO). Electrochemical studies (cyclic voltammetry) can reveal redox-active behavior, while DFT calculations model transition states. Compare turnover frequencies (TOFs) with alternative catalysts (e.g., TBAT) to assess efficiency .

Q. What experimental strategies assess the thermal and hydrolytic stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air to identify stability thresholds (<150°C recommended for storage) .

- Hydrolytic Stability : Expose the compound to controlled humidity (e.g., 30–90% RH) and monitor degradation via NMR or ion chromatography. Use anhydrous solvents (e.g., THF, acetonitrile) to suppress hydrolysis in reactions .

Q. How can spectroscopic methods resolve contradictions in reported reactivity of this compound across solvents?

- Methodological Answer : Perform solvent-dependent UV-Vis and IR spectroscopy to track ligand dissociation or aggregation. For example, compare coordination shifts in polar aprotic (DMSO) vs. nonpolar (toluene) solvents. Pair with conductivity measurements to correlate solubility with ionic dissociation .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.